N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide
Overview
Description
N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This compound features a piperazine ring, a phenyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 1-bromo-4-propanoylpiperazine with an appropriate phenyl derivative under basic conditions.
Coupling with Phenyl Acetate: The intermediate is then coupled with 2-(4-propan-2-ylphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The process may also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticonvulsant, antipsychotic, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Pharmacological Research: Evaluated for its binding affinity to neuronal voltage-sensitive sodium channels and other molecular targets.
Mechanism of Action
The mechanism of action of N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Neuronal voltage-sensitive sodium channels, acetylcholinesterase, and other enzymes.
Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure with a phenyl group instead of a propanoyl group.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring instead of a phenyl group.
Uniqueness
N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-4-24(29)27-15-13-26(14-16-27)22-8-6-5-7-21(22)25-23(28)17-30-20-11-9-19(10-12-20)18(2)3/h5-12,18H,4,13-17H2,1-3H3,(H,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTQHGDBBKFDFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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